![molecular formula C22H18ClN3O2 B2898996 2-(4-chlorophenoxy)-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide CAS No. 850931-95-2](/img/structure/B2898996.png)
2-(4-chlorophenoxy)-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenoxy)-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a chlorophenoxy group, a methylated imidazo[1,2-a]pyridine ring, and an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chlorophenoxy)-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide typically involves multiple steps, starting with the preparation of the core imidazo[1,2-a]pyridine structure. One common approach is the condensation of 2-aminopyridine with chloroacetic acid to form the imidazo[1,2-a]pyridine ring, followed by subsequent functionalization with the chlorophenoxy and acetamide groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize human error.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: : The imidazo[1,2-a]pyridine ring can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: : Substitution reactions at the chlorophenoxy or acetamide groups can introduce new functional groups, expanding the compound's utility.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are typically optimized to achieve the desired transformation while minimizing side reactions.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with new functional groups
Aplicaciones Científicas De Investigación
Chemistry: In the field of chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis, facilitating the creation of novel compounds with diverse properties.
Biology: Biologically, 2-(4-chlorophenoxy)-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide has shown potential as a bioactive molecule. It can be used in the development of new drugs or as a tool in biological research to study various cellular processes.
Medicine: Medically, this compound has been investigated for its pharmacological properties. It may serve as a lead compound in the development of new therapeutic agents, particularly in the treatment of diseases where its unique structure and reactivity can be advantageous.
Industry: In industry, this compound can be utilized in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable asset in various industrial applications.
Mecanismo De Acción
The mechanism by which 2-(4-chlorophenoxy)-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds: Some compounds similar to 2-(4-chlorophenoxy)-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide include:
2-(4-Chlorophenoxy)-1-(3-pyridyl)ethan-1-ols
Substituted imidazo[1,2-a]pyridines
Chlorophenoxyacetamides
Uniqueness: What sets this compound apart from these similar compounds is its specific combination of functional groups and structural features. This unique arrangement allows for distinct reactivity and biological activity, making it a valuable compound in various scientific and industrial applications.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2/c1-15-11-12-26-19(13-15)24-21(16-5-3-2-4-6-16)22(26)25-20(27)14-28-18-9-7-17(23)8-10-18/h2-13H,14H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFACAYYJXUTSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)COC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
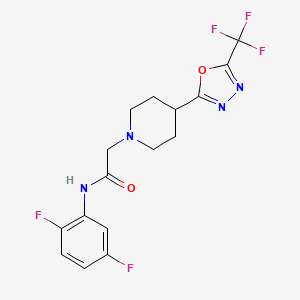
![ethyl 3-(2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/new.no-structure.jpg)
![N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide](/img/structure/B2898916.png)
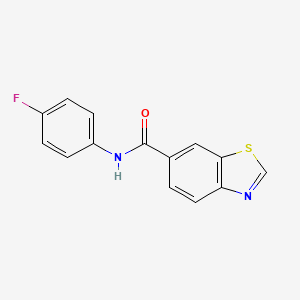
![N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE](/img/structure/B2898922.png)
![2-[7-(3,4-dimethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2898924.png)

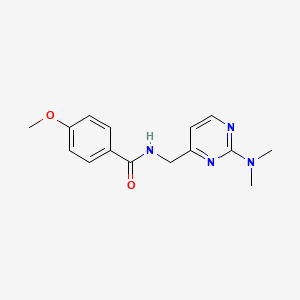
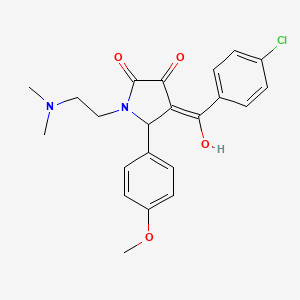
![5-fluoro-6-phenyl-N-{[2-(pyrrolidin-1-yl)pyridin-3-yl]methyl}pyrimidin-4-amine](/img/structure/B2898931.png)
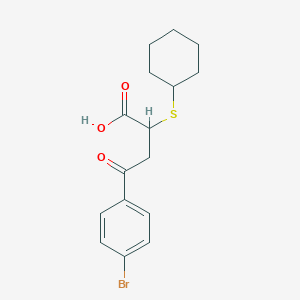
![N-tert-butyl-4-{[2-(4-fluorophenoxy)acetamido]methyl}piperidine-1-carboxamide](/img/structure/B2898933.png)
![N-(4-{4-oxo-5-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl}phenyl)acetamide](/img/structure/B2898934.png)
![N-methyl-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2898936.png)
